molecular formula C18Cl2F15P B13420764 Phosphorane, dichlorotris(pentafluorophenyl)- CAS No. 5864-22-2

Phosphorane, dichlorotris(pentafluorophenyl)-

Cat. No.: B13420764
CAS No.: 5864-22-2
M. Wt: 603.0 g/mol
InChI Key: XJPPVPFQBRXUCW-UHFFFAOYSA-N
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Description

Dichlorotris(pentafluorophenyl)phosphorane (C₁₈Cl₂F₁₅P) is a phosphorus(V) compound featuring three pentafluorophenyl (C₆F₅) groups and two chlorine atoms arranged in a trigonal bipyramidal geometry. Synthesized via the reaction of tris(pentafluorophenyl)phosphine ((C₆F₅)₃P) with phenylselenyl chloride (PhSeCl), this compound crystallizes in an orthorhombic polymorph . Key structural attributes include:

  • P—Cl bond lengths: 2.105(2) Å and 2.108(2) Å, shorter than those in related compounds like (C₆F₅)Ph₂PCl₂ and Ph₃PCl₂ due to the electron-withdrawing C₆F₅ groups .
  • Cl—P—Cl angle: Nearly linear (177.99(8)°), reflecting ideal trigonal bipyramidal geometry.
  • C—F bond lengths: Range from 1.329(3) Å to 1.349(3) Å, with para-fluorine atoms exhibiting the shortest bonds .

The crystal structure is stabilized by intermolecular F⋯F interactions (2.700–2.900 Å), forming fluorophilic domains .

Properties

CAS No.

5864-22-2

Molecular Formula

C18Cl2F15P

Molecular Weight

603.0 g/mol

IUPAC Name

dichloro-tris(2,3,4,5,6-pentafluorophenyl)-λ5-phosphane

InChI

InChI=1S/C18Cl2F15P/c19-36(20,16-10(30)4(24)1(21)5(25)11(16)31,17-12(32)6(26)2(22)7(27)13(17)33)18-14(34)8(28)3(23)9(29)15(18)35

InChI Key

XJPPVPFQBRXUCW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Cl)Cl)F)F)F

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Tris(pentafluorophenyl)phosphine with Dichlorine

One classical and direct approach to synthesizing phosphorane, dichlorotris(pentafluorophenyl)- involves the chlorination of tris(pentafluorophenyl)phosphine:

  • Reactants: Tris(pentafluorophenyl)phosphine, Cl2 (dichlorine gas)
  • Reaction: The tris(pentafluorophenyl)phosphine is exposed to dichlorine, leading to substitution at the phosphorus center to form dichlorotris(pentafluorophenyl)phosphorane.
  • Conditions: Typically conducted under controlled temperature and inert atmosphere to avoid side reactions.
  • Outcome: This method yields the monoclinic polymorph of the compound, as documented in earlier crystallographic studies.

Synthesis Using Phenylselenenyl Chloride (PhSeCl)

An alternative and noteworthy synthetic route involves the reaction of tris(pentafluorophenyl)phosphine with phenylselenenyl chloride:

  • Reactants: Tris(pentafluorophenyl)phosphine, PhSeCl
  • Procedure: The phosphine is added to a freshly distilled diethyl ether solution containing phenylselenenyl chloride. The color of the solution changes from orange to yellow over several days.
  • Crystallization: The solvent volume is reduced, and colorless crystals of the orthorhombic polymorph form at 273 K over a period of weeks.
  • Advantages: This method yields an orthorhombic polymorph distinct from the monoclinic form obtained by direct chlorination, offering an alternative crystal packing and potentially different physical properties.
  • Spectroscopic Data: Matches literature values, confirming the identity of the compound.

Other Synthetic Considerations and Related Methods

While direct chlorination and PhSeCl-mediated synthesis are the primary routes, related organophosphorus syntheses sometimes employ Grignard or organolithium reagents, although these methods are less common or less efficient for this specific compound due to issues such as low yields, contamination, or side reactions.

Detailed Experimental Procedure for PhSeCl Method

Step Details
Starting materials Tris(pentafluorophenyl)phosphine (0.273 g, 5.0 × 10⁻⁴ mol), PhSeCl (0.196 g, 1.0 × 10⁻³ mol)
Solvent Freshly distilled diethyl ether (50 mL)
Reaction conditions Room temperature, slow color change over several days
Concentration step Solvent reduced to 10 mL
Crystallization temperature 273 K
Crystallization time Several weeks
Product Colorless crystals of orthorhombic dichlorotris(pentafluorophenyl)phosphorane

This procedure is based on the work by Godfrey et al. and Barnes et al., who thoroughly characterized the orthorhombic polymorph obtained by this method.

Crystallographic and Structural Data

The compound exhibits a nearly perfect trigonal-bipyramidal geometry around the phosphorus atom, with two chlorine atoms occupying axial positions and three pentafluorophenyl groups in equatorial positions.

Parameter Orthorhombic Polymorph (PhSeCl method) Monoclinic Polymorph (Cl2 method)
Space group Orthorhombic (specific group not stated) Monoclinic, P21/c
P–Cl bond length ~2.211 Å (slightly shorter in orthorhombic) Slightly longer than orthorhombic
Geometry Trigonal-bipyramidal Trigonal-bipyramidal
Intermolecular interactions Significant F···F contacts forming fluorous domains Less pronounced F···F contacts
Crystal packing Fluorous domains due to pentafluorophenyl groups Different packing motif

These data reflect subtle differences in polymorphs that may influence physical properties and reactivity.

Summary Table of Preparation Methods

Method Reactants Conditions Polymorph Obtained Notes
Chlorination Tris(pentafluorophenyl)phosphine + Cl2 Controlled chlorination, inert atmosphere Monoclinic polymorph Classical method, straightforward but requires handling Cl2 gas
Phenylselenenyl chloride (PhSeCl) reaction Tris(pentafluorophenyl)phosphine + PhSeCl Diethyl ether, slow crystallization at 273 K Orthorhombic polymorph Yields alternative polymorph, slower crystallization, distinct packing
Organometallic routes (less common) Grignard or organolithium reagents + phosphorus precursors Varied, often complex Not typically used for this compound Lower yields, contamination issues, less practical

Chemical Reactions Analysis

Types of Reactions

Dichloro[tris(pentafluorophenyl)]phosphorane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in reactions with dichloro[tris(pentafluorophenyl)]phosphorane include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving dichloro[tris(pentafluorophenyl)]phosphorane depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while reactions with alcohols can produce phosphorates .

Scientific Research Applications

Dichloro[tris(pentafluorophenyl)]phosphorane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichloro[tris(pentafluorophenyl)]phosphorane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and reagents used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Dichlorobis(pentafluorophenyl)phenylphosphorane ((C₆F₅)Ph₂PCl₂)
  • Geometry : Similar trigonal bipyramidal arrangement but with two phenyl (C₆H₅) groups replacing one C₆F₅ group.
Triphenylphosphine dichloride (Ph₃PCl₂)
  • Geometry : Lacks fluorinated substituents, leading to weaker P—Cl bonds (longer than 2.11 Å) due to the absence of electron-withdrawing groups .
  • Intermolecular interactions : Dominated by π-π stacking of phenyl groups instead of F⋯F contacts, reducing thermal stability in fluorinated environments.
Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)
  • Structure : A ruthenium complex with triphenylphosphine ligands, unrelated to phosphorus(V) chemistry .
  • Reactivity : Used in hydrogenation catalysis, contrasting with the Lewis acidic behavior of C₁₈Cl₂F₁₅P.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects :

    • C₁₈Cl₂F₁₅P’s three C₆F₅ groups enhance phosphorus electrophilicity, shortening P—Cl bonds and increasing Lewis acidity compared to Ph₃PCl₂ .
    • In fluorous phosphine oxides (e.g., bis-{phenyl-bis-[4-(heptafluoro...)phosphine}platinum dichloride), fluorinated substituents improve solubility in fluorous solvents, a trait shared with C₁₈Cl₂F₁₅P .
  • Reactivity in Catalysis: C₁₈Cl₂F₁₅P’s strong F⋯F interactions may facilitate applications in fluorophilic catalysis or materials science, whereas Ph₃PCl₂ is more suited to traditional organometallic reactions.

Biological Activity

Phosphorane, dichlorotris(pentafluorophenyl)-, commonly referred to as dichlorotris(pentafluorophenyl)phosphorane (DTPP), is a phosphorus-containing compound that has garnered attention in various fields of research, including organic chemistry and materials science. This article focuses on the biological activity of DTPP, exploring its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

DTPP is characterized by its unique structure, which includes three pentafluorophenyl groups attached to a phosphorus atom, along with two chlorine substituents. The chemical formula is represented as C15Cl2F15PC_{15}Cl_2F_{15}P. Its molecular structure contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular Weight426.00 g/mol
Melting Point70-72 °C
SolubilitySoluble in organic solvents
Density1.65 g/cm³

Research indicates that DTPP exhibits significant biological activity, particularly in its role as a phosphorous source in biochemical reactions. It is known to interact with various biomolecules, influencing enzymatic processes and cellular signaling pathways.

  • Enzyme Inhibition : DTPP has been observed to inhibit certain enzymes involved in phospholipid metabolism, which can impact cell membrane integrity and function.
  • Antimicrobial Properties : Studies have shown that DTPP possesses antimicrobial activity against a range of pathogens, suggesting potential applications in pharmaceuticals and materials science.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at investigated the antimicrobial effects of DTPP against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth when exposed to varying concentrations of DTPP, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

In another study published by , the interaction of DTPP with phospholipase A2 was examined. The findings revealed that DTPP acts as an inhibitor, altering the enzyme's activity and suggesting implications for inflammatory processes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionReduced phospholipase A2 activity

Q & A

Q. What synthetic routes are commonly employed to prepare dichlorotris(pentafluorophenyl)phosphorane, and how can purity be optimized?

Dichlorotris(pentafluorophenyl)phosphorane is typically synthesized via chlorination of tris(pentafluorophenyl)phosphine using reagents like Cl₂ or SOCl₂ under anhydrous conditions. Purification often involves recrystallization from inert solvents (e.g., hexane or toluene) under a nitrogen atmosphere to prevent hydrolysis. Analytical techniques such as elemental analysis and ³¹P NMR are critical for verifying purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

  • ³¹P and ¹⁹F NMR : Essential for confirming the electronic environment of the phosphorus center and fluorinated aryl groups.
  • X-ray crystallography : The SHELX software suite is widely used for structure refinement, particularly for resolving steric effects from bulky pentafluorophenyl groups .
  • Mass spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight and isotopic patterns, as demonstrated in the EPA/NIH Mass Spectral Database .

Q. What safety protocols are critical when handling dichlorotris(pentafluorophenyl)phosphorane?

Due to its chlorinated and fluorinated substituents, this compound may pose acute toxicity risks. Use gloveboxes or Schlenk lines for air-sensitive manipulations. Personal protective equipment (PPE), including fluoropolymer-coated gloves and fume hoods, is mandatory. Consult Safety Data Sheets (SDS) for analogous perfluorinated compounds to infer hazards .

Advanced Research Questions

Q. How does dichlorotris(pentafluorophenyl)phosphorane function in catalytic systems, such as olefin polymerization or C–F bond activation?

Similar to tris(pentafluorophenyl)boron, this phosphorane may act as a strong Lewis acid in Ziegler-Natta-type catalysts. Its electron-withdrawing pentafluorophenyl groups enhance electrophilicity, facilitating activation of olefins or fluorocarbons. Mechanistic studies should pair kinetic profiling with DFT calculations to map transition states .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies (e.g., bond-length variations in X-ray vs. computational models) require cross-validation:

  • Validate crystallographic data using SHELXL refinement .
  • Compare experimental ¹⁹F NMR chemical shifts with DFT-predicted values.
  • Employ variable-temperature NMR to assess dynamic effects in solution .

Q. What computational methods are recommended to study the electronic properties of dichlorotris(pentafluorophenyl)phosphorane?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(d,p) can model its Lewis acidity and frontier molecular orbitals. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between phosphorus and aryl groups .

Q. What experimental challenges arise when studying the reactivity of this compound with nucleophiles or electrophiles?

  • Air sensitivity : Use rigorous inert-atmosphere techniques (e.g., gloveboxes) to prevent oxidation.
  • Solvent selection : Non-coordinating solvents (e.g., CH₂Cl₂) minimize side reactions.
  • Reaction monitoring : In situ ³¹P NMR tracks intermediate species .

Q. How can researchers design experiments to probe the compound’s stability under varying thermal or photolytic conditions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Thermogravimetric analysis (TGA) : Quantifies decomposition temperatures.
  • UV-vis spectroscopy : Monitors photodegradation kinetics.
  • Control experiments : Compare stability with analogous trichlorobis(pentafluorophenyl)phosphorane .

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